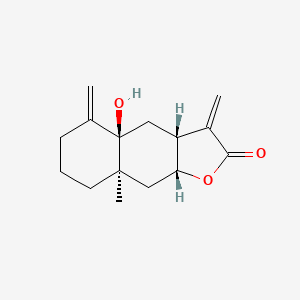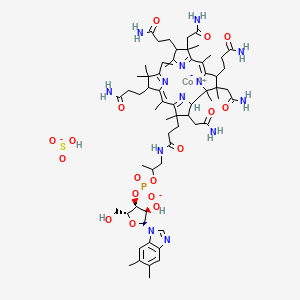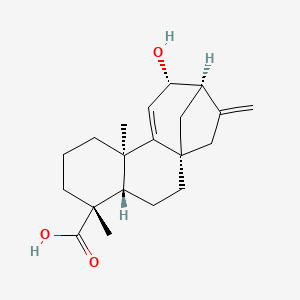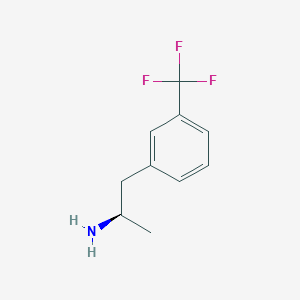
(R)-1-(3-三氟甲基苯基)-2-氨基丙烷
描述
(2R)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines.
科学研究应用
兴奋剂控制
(R)-1-(3-三氟甲基苯基)-2-氨基丙烷已被确认为苯氟噻嗪在人类尿液中的代谢物,这对体育兴奋剂控制具有重要意义。苯氟噻嗪是一种用于代谢紊乱和作为压食药物的药物,由于其增强性能的特性而被禁止使用。检测其代谢物,包括(R)-1-(3-三氟甲基苯基)-2-氨基丙烷,对于维护体育的诚信至关重要(Thevis et al., 2011)。
免疫抑制活性
一项关于2-取代的2-氨基丙烷-1,3-二醇的研究发现,包括类似于(R)-1-(3-三氟甲基苯基)-2-氨基丙烷的化合物在免疫抑制活性方面具有显著作用。这一发现对器官移植和自身免疫疾病的治疗可能产生影响(Kiuchi et al., 2000)。
制药化合物的合成
研究表明(R)-1-(3-三氟甲基苯基)-2-氨基丙烷在重要药物的合成中具有实用性。例如,它已被用于(R,R)-福莫特罗尔和(R)-坦索洛辛等药物的不对称合成,这些药物用于呼吸和泌尿系统疾病(Ha et al., 2007)。
化学合成和反应性
在化学合成中,(R)-1-(3-三氟甲基苯基)-2-氨基丙烷一直备受关注。例如,其衍生物已被合成并研究其质子化和络合性质,这对于开发新材料和化学过程至关重要(Korotaev等,2005)。
生物和药理研究
该化合物已被用于药理研究,以研究各种生物效应。例如,其衍生物已被合成并用于抗肿瘤活性的测试,为潜在的癌症治疗提供了宝贵的见解(Isakhanyan et al., 2016)。
神经科学和精神药理学
在神经科学和精神药理学领域,已进行了涉及(R)-1-(3-三氟甲基苯基)-2-氨基丙烷的研究,以了解精神活性物质的作用机制及其对大脑的影响(Zea‐Ponce等,2002)。
生物催化
该化合物已参与研究生物催化,研究人员开发了利用生物方法对相关化合物进行对映选择性生产的过程。这类研究对于可持续和高效的化学生产具有重要意义(Chen et al., 2019)。
作用机制
Target of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to interact with arylthiolate anions .
Mode of Action
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This suggests that ®-1-(3-Trifluoromethylphenyl)-2-aminopropane might have a similar mode of action.
Biochemical Pathways
The compound’s potential to form eda complexes and undergo set reactions suggests it might influence redox reactions and related biochemical pathways .
Result of Action
Its potential to undergo set reactions suggests it might influence the redox status of cells and potentially affect cellular functions .
Action Environment
Environmental factors such as light conditions could potentially influence the action, efficacy, and stability of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane, given its potential to undergo light-induced SET reactions .
生化分析
Biochemical Properties
®-1-(3-Trifluoromethylphenyl)-2-aminopropane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, ®-1-(3-Trifluoromethylphenyl)-2-aminopropane exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in changes in gene expression, which further influences cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce lasting changes in cellular function.
Dosage Effects in Animal Models
The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
®-1-(3-Trifluoromethylphenyl)-2-aminopropane is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby altering their concentrations within cells .
Transport and Distribution
The transport and distribution of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall biological activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHFBKZUPLWBD-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862774 | |
| Record name | (S)-Norfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37577-22-3, 19036-73-8 | |
| Record name | Norfenfluramine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Norfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFENFLURAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODG984O60W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
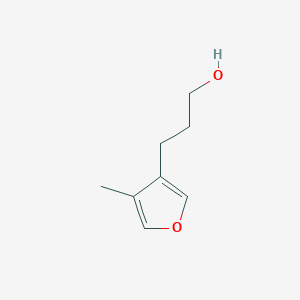
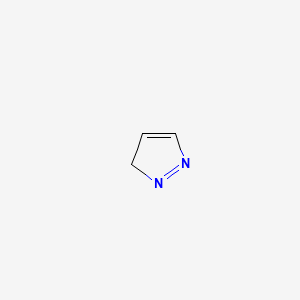
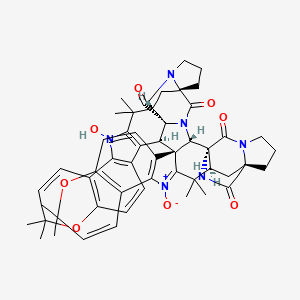
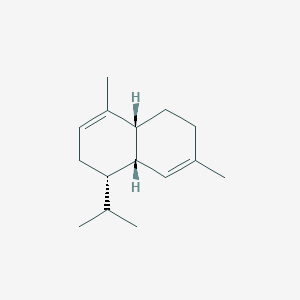
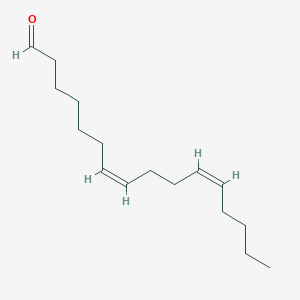

![(1R,2R,5S,6R,7S,10R,11R,14S,16S)-5-[(1S)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253750.png)



